molecular formula C21H25N3O2 B2962295 N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871552-92-0

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2962295
CAS No.: 871552-92-0
M. Wt: 351.45
InChI Key: KIEHQCJYQYKEAO-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction using 3-bromophenol and a suitable alkylating agent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the phenoxy group.

Scientific Research Applications

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[3-(3-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
  • N-(2-{1-[3-(3-fluorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
  • N-(2-{1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Uniqueness

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylphenoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-7-5-8-18(15-16)26-14-6-13-24-20-10-4-3-9-19(20)23-21(24)11-12-22-17(2)25/h3-5,7-10,15H,6,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEHQCJYQYKEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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